Inhibitory Potency Against Butyrylcholinesterase: A Comparative Assessment with Class-Level Inhibitors
In vitro inhibition of butyrylcholinesterase (BuChE) from horse serum demonstrates an IC50 range of 5.02–12.2 μM for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid . While direct comparator data for close analogs are absent in the public domain, this potency level situates the compound within the lower-micromolar range typical of many synthetic BuChE inhibitors. For instance, the clinically used BuChE inhibitor ethopropazine exhibits an IC50 of approximately 0.5 μM, and the naturally occurring alkaloid huperzine A has an IC50 of >10 μM against BuChE. This evidence positions the compound as a moderately potent ligand in this enzyme class.
| Evidence Dimension | Inhibitory concentration against Butyrylcholinesterase |
|---|---|
| Target Compound Data | IC50 = 5.02–12.2 μM |
| Comparator Or Baseline | Ethopropazine (IC50 ~0.5 μM); Huperzine A (IC50 >10 μM) |
| Quantified Difference | Target compound is less potent than ethopropazine but comparable to huperzine A |
| Conditions | In vitro, horse serum, enzyme binding assay |
Why This Matters
For projects focused on cholinergic system modulation, this compound provides a defined activity window; procurement should confirm assay-specific performance rather than assuming broad-class equivalence.
